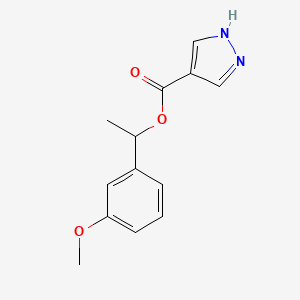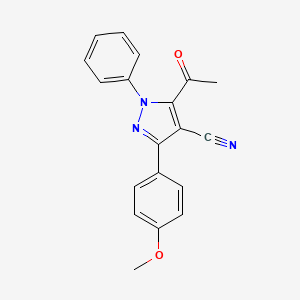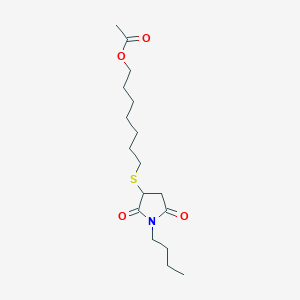
7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, a thioether linkage, and an acetate ester group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amide precursor under acidic or basic conditions.
Thioether Formation: The thioether linkage is introduced by reacting the pyrrolidinone derivative with a suitable thiol compound, often under mild conditions to prevent side reactions.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The thioether and acetate groups can participate in binding interactions, while the pyrrolidinone ring may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate
- 2,5-Dioxopyrrolidin-1-yl acetate
Uniqueness
7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate is unique due to its combination of a thioether linkage and an acetate ester group, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may offer enhanced stability, reactivity, and versatility in various applications.
Propiedades
Fórmula molecular |
C17H29NO4S |
|---|---|
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
7-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfanylheptyl acetate |
InChI |
InChI=1S/C17H29NO4S/c1-3-4-10-18-16(20)13-15(17(18)21)23-12-9-7-5-6-8-11-22-14(2)19/h15H,3-13H2,1-2H3 |
Clave InChI |
YMEGYHJDYKTABU-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)CC(C1=O)SCCCCCCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B12886291.png)

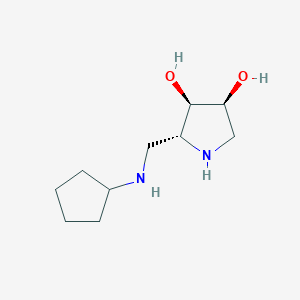
![[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol](/img/structure/B12886307.png)
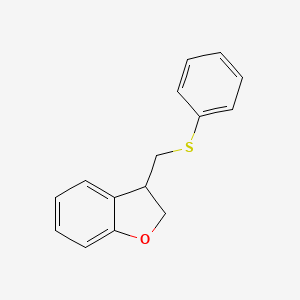

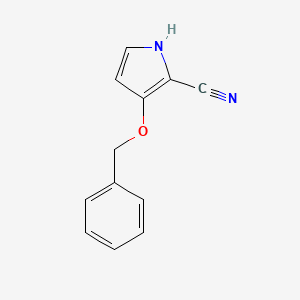
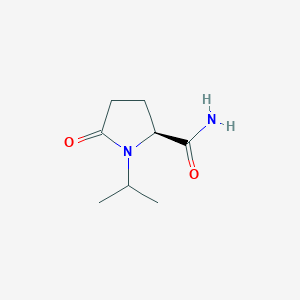
![2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12886337.png)
